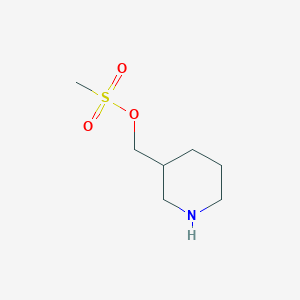

Piperidin-3-ylmethyl methanesulfonate

CAS No.: 405090-41-7

Cat. No.: VC8271700

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405090-41-7 |

|---|---|

| Molecular Formula | C7H15NO3S |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | piperidin-3-ylmethyl methanesulfonate |

| Standard InChI | InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | WVJYYXZISOKSCL-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)OCC1CCCNC1 |

| Canonical SMILES | CS(=O)(=O)OCC1CCCNC1 |

Introduction

Chemical and Physical Properties

Piperidin-3-ylmethyl methanesulfonate exhibits distinct physicochemical characteristics that underpin its utility in synthetic chemistry. Table 1 summarizes its key properties derived from safety data sheets and computational analyses .

Table 1: Physicochemical Properties of Piperidin-3-ylmethyl Methanesulfonate

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.26 g/mol |

| Density | Not reported |

| Melting Point | Not explicitly stated; inferred >100°C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

| Stability | Stable under ambient conditions; hygroscopic |

Synthesis and Manufacturing Processes

Piperidin-3-ylmethyl methanesulfonate is synthesized through nucleophilic substitution reactions, typically involving piperidin-3-ylmethanol and methanesulfonyl chloride in anhydrous conditions. Patent literature describes analogous methods for producing methanesulfonate salts of piperidine derivatives, emphasizing the importance of stoichiometric control to avoid byproducts .

A representative synthesis pathway involves:

-

Alkylation of Piperidine: Reacting piperidine with chloromethyl methanesulfonate in the presence of a base such as triethylamine.

-

Purification: Recrystallization from ethanol or acetone to achieve >95% purity .

Critical Parameters:

-

Temperature: Maintained at 0–5°C during sulfonation to prevent exothermic side reactions.

-

Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal reagent solubility.

-

Yield: Typically 70–85%, depending on reaction scale and purification efficiency .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with stringent quality control via high-performance liquid chromatography (HPLC) to verify purity and residual solvent levels.

Future Directions in Research and Development

Ongoing research aims to expand the compound’s applications in:

-

Targeted Drug Delivery: Functionalizing nanoparticles with piperidin-3-ylmethyl methanesulfonate to improve blood-brain barrier penetration.

-

Antiviral Therapeutics: Evaluating efficacy against enveloped viruses via membrane fusion inhibition.

-

Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

Collaborative efforts between academia and industry are critical to addressing current limitations, such as moderate aqueous solubility and scale-up challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume